![molecular formula C24H23N3O5S B283625 (5Z)-5-[[4-(2-hydroxyethylsulfonyl)anilino]methylidene]-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridine-3-carbonitrile](/img/structure/B283625.png)
(5Z)-5-[[4-(2-hydroxyethylsulfonyl)anilino]methylidene]-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-5-[[4-(2-hydroxyethylsulfonyl)anilino]methylidene]-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridine-3-carbonitrile is a novel compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is also known as CEP-26401 and belongs to the class of pyridine derivatives.
作用機序
The mechanism of action of CEP-26401 is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways. In cancer cells, CEP-26401 has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In addition, CEP-26401 has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
CEP-26401 has been shown to have a range of biochemical and physiological effects. In cancer cells, CEP-26401 has been shown to induce cell cycle arrest and apoptosis. In addition, CEP-26401 has been shown to inhibit the migration and invasion of cancer cells. In animal models of inflammation, CEP-26401 has been shown to reduce the production of pro-inflammatory cytokines and improve tissue damage. In animal models of neurodegenerative disorders, CEP-26401 has been shown to protect against neuronal damage and improve cognitive function.
実験室実験の利点と制限
One of the main advantages of CEP-26401 is its potent activity against cancer cells and its potential applications in the treatment of various diseases. However, one of the limitations of CEP-26401 is its low solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to fully understand the mechanism of action of CEP-26401 and its potential side effects.
将来の方向性
There are several future directions for research on CEP-26401. One potential direction is to investigate the use of CEP-26401 in combination with other drugs for the treatment of cancer and other diseases. Another potential direction is to develop new formulations of CEP-26401 that improve its solubility and bioavailability. In addition, further studies are needed to fully understand the mechanism of action of CEP-26401 and its potential applications in the treatment of various diseases.
合成法
The synthesis of CEP-26401 involves the reaction of 2,6-dioxo-4-methyl-1-(2-phenylethyl)pyridine-3-carbonitrile with 4-(2-hydroxyethylsulfonyl)aniline in the presence of a suitable base. The reaction is carried out under reflux conditions in a suitable solvent, and the product is obtained as a yellow solid after purification.
科学的研究の応用
CEP-26401 has been extensively studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In vitro studies have shown that CEP-26401 exhibits potent activity against cancer cells, including breast cancer, lung cancer, and colon cancer cells. CEP-26401 has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, CEP-26401 has been shown to have neuroprotective effects in animal models of neurodegenerative disorders.
特性
分子式 |
C24H23N3O5S |
|---|---|
分子量 |
465.5 g/mol |
IUPAC名 |
(5Z)-5-[[4-(2-hydroxyethylsulfonyl)anilino]methylidene]-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C24H23N3O5S/c1-17-21(15-25)23(29)27(12-11-18-5-3-2-4-6-18)24(30)22(17)16-26-19-7-9-20(10-8-19)33(31,32)14-13-28/h2-10,16,26,28H,11-14H2,1H3/b22-16- |
InChIキー |
KQJFDSCOGBNSJD-JWGURIENSA-N |
異性体SMILES |
CC\1=C(C(=O)N(C(=O)/C1=C\NC2=CC=C(C=C2)S(=O)(=O)CCO)CCC3=CC=CC=C3)C#N |
SMILES |
CC1=C(C(=O)N(C(=O)C1=CNC2=CC=C(C=C2)S(=O)(=O)CCO)CCC3=CC=CC=C3)C#N |
正規SMILES |
CC1=C(C(=O)N(C(=O)C1=CNC2=CC=C(C=C2)S(=O)(=O)CCO)CCC3=CC=CC=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



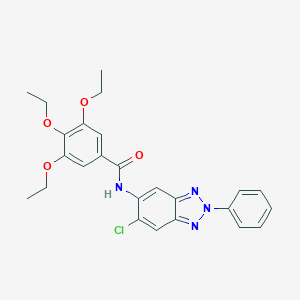
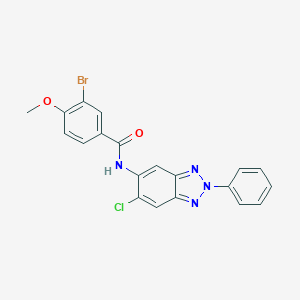
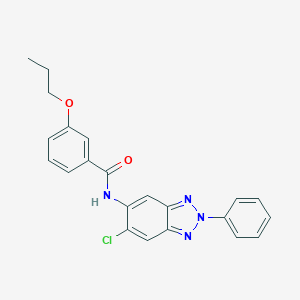
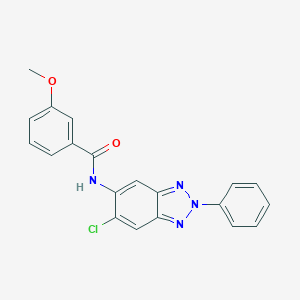
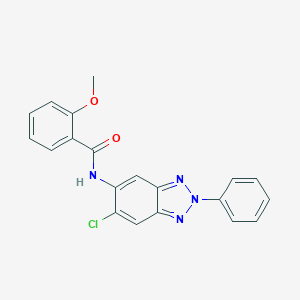
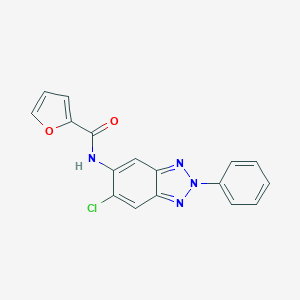

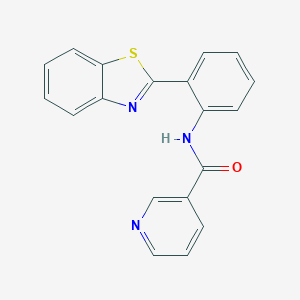
![N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]propanamide](/img/structure/B283552.png)
![3-[(2-fluorobenzyl)sulfanyl]-N-[(3-methylthiophen-2-yl)methyl]-4H-1,2,4-triazol-4-amine](/img/structure/B283554.png)
![N-cinnamyl-N-{3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-yl}amine](/img/structure/B283557.png)
![N-{3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-yl}-N-(2-thienylmethyl)amine](/img/structure/B283559.png)
![N-(4-ethoxybenzyl)-N-{3-[(2-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-yl}amine](/img/structure/B283564.png)
![3-[(2-fluorobenzyl)sulfanyl]-N-(2-methoxybenzyl)-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B283565.png)